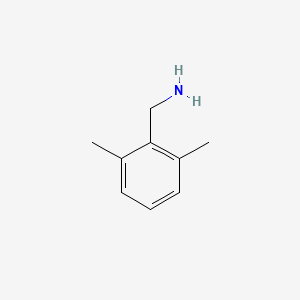

2,6-Dimethylbenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,6-dimethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDBHFFKSQCNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504685 | |

| Record name | 1-(2,6-Dimethylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74788-82-2 | |

| Record name | 1-(2,6-Dimethylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical properties of 2,6-Dimethylbenzylamine (boiling point, melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Characterization

Boiling Point: A Measure of Intermolecular Forces and Volatility

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is a critical parameter for purification by distillation, for assessing a compound's volatility, and for ensuring safe handling and storage.

Experimental Determination of Boiling Point

The determination of a boiling point can be approached through several well-established methods, the choice of which often depends on the quantity of the sample available.

A. Distillation Method (for Macro-scale Samples)

For larger quantities of a substance, a simple distillation is a common method for both purification and boiling point determination.[1]

Protocol Causality: This method relies on the principle that the temperature of the vapor of a boiling pure liquid will remain constant as long as the liquid is present.[1] By monitoring the temperature at the vapor phase during distillation, a precise boiling point can be recorded.

Experimental Protocol:

-

Assemble a simple distillation apparatus, ensuring all glassware is clean and dry.

-

Place the 2,6-Dimethylbenzylamine sample into the distilling flask, adding a few boiling chips to ensure smooth boiling.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distilling flask.

-

Begin heating the distilling flask gently.

-

Record the temperature at which the vapor begins to condense on the thermometer and distill into the receiving flask. This temperature range is the boiling point.

B. Capillary Method (for Micro-scale Samples)

When only a small amount of the substance is available, the capillary method is a highly effective technique.[2]

Protocol Causality: This technique hinges on the principle that as a liquid is heated, its vapor pressure increases. When the vapor pressure inside an inverted capillary tube submerged in the liquid equals the atmospheric pressure, a continuous stream of bubbles will emerge. Upon cooling, the liquid will enter the capillary tube at the boiling point.[2]

Experimental Protocol:

-

Seal one end of a capillary tube using a flame.

-

Place a small amount of this compound into a small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the sample.

-

Attach the test tube to a thermometer.

-

Heat the apparatus in a heating block or oil bath.

-

Observe for a rapid and continuous stream of bubbles emerging from the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Visualization of Boiling Point Determination Workflow

Caption: Experimental workflows for determining boiling point.

Melting Point: An Indicator of Purity and Molecular Structure

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Experimental Determination of Melting Point

The most common laboratory method for determining the melting point is the capillary method using a melting point apparatus.

Protocol Causality: A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting point range. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.

Experimental Protocol:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end.

-

Place the capillary tube into the heating block of a melting point apparatus.

-

Heat the sample rapidly to a temperature just below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Visualization of Melting Point Determination Workflow

Caption: Step-by-step workflow for melting point determination.

Solubility: Governing Formulation and Bioavailability

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature and pressure.

Experimental Determination of Solubility

A common method to determine the solubility of a compound in a particular solvent is the shake-flask method.

Protocol Causality: This method establishes a saturated solution, where the maximum amount of solute has been dissolved in the solvent at a specific temperature. By analyzing the concentration of the solute in the saturated solution, the solubility can be quantified.

Experimental Protocol:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are included.

-

Determine the concentration of this compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculate the solubility based on the concentration and the volume of the solvent used.

Visualization of Solubility Determination Workflow

Caption: Workflow for determining solubility via the shake-flask method.

Physical Properties of this compound: Data Summary and Structural Insights

| Physical Property | This compound | N,N-Dimethylbenzylamine |

| Boiling Point | Not Available | 180-184 °C |

| Melting Point | Not Available | -75 °C |

| Solubility in Water | Not Available | 8-12 g/L at 20-25 °C |

Structural Considerations for this compound:

The structure of this compound, with its primary amine (-NH2) group and two methyl groups ortho to the benzyl substituent, suggests certain physical characteristics:

-

Boiling Point: The primary amine group is capable of hydrogen bonding, which would be expected to result in a higher boiling point compared to a tertiary amine like N,N-Dimethylbenzylamine, which cannot act as a hydrogen bond donor. However, the steric hindrance from the two ortho-methyl groups may impede intermolecular hydrogen bonding to some extent.

-

Melting Point: The symmetry of the 2,6-disubstituted pattern could potentially allow for more efficient packing in a crystal lattice, which might lead to a higher melting point compared to less symmetrical isomers.

-

Solubility: The primary amine group can participate in hydrogen bonding with water, suggesting it would be water-soluble. The overall solubility will be a balance between the polar amine group and the nonpolar dimethylphenyl group.

Conclusion

The precise determination of physical properties such as boiling point, melting point, and solubility is an indispensable component of chemical and pharmaceutical research. While specific experimental values for this compound remain to be fully documented in accessible literature, the established methodologies presented in this guide provide a robust framework for their determination. Understanding these properties is paramount for the effective development, purification, and formulation of any chemical entity, and further experimental characterization of this compound is warranted to fill the current data gap.

References

2,6-Dimethylbenzylamine CAS number and molecular formula

An In-Depth Technical Guide to 2,6-Dimethylbenzylamine: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic amine that serves as a valuable and highly specific building block in organic synthesis. Its unique steric hindrance, provided by the two methyl groups ortho to the aminomethyl substituent, imparts distinct reactivity and conformational properties, making it a strategic choice in the design of complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, its physicochemical properties, key applications, and essential safety information for researchers and drug development professionals.

Core Identification and Chemical Properties

This compound is identified by the CAS Number 74788-82-2 .[1][2] Its molecular structure consists of a benzylamine core with two methyl groups at positions 2 and 6 of the benzene ring.

Molecular and Physicochemical Data

A summary of the key identification and computed physicochemical properties is presented below. Experimental data for properties such as boiling point and density are not consistently reported in publicly available literature; therefore, computed values are provided for guidance.

| Property | Value | Source |

| CAS Number | 74788-82-2 | [1][2] |

| Molecular Formula | C₉H₁₃N | [2] |

| Molecular Weight | 135.21 g/mol | [2] |

| IUPAC Name | (2,6-dimethylphenyl)methanamine | [2] |

| Synonyms | 2,6-Dimethylbenzenemethanamine | |

| Monoisotopic Mass | 135.1048 g/mol | [2] |

| XLogP3 | 1.5 | [2] |

| Topological Polar Surface Area | 26.0 Ų | [2] |

Synthesis of this compound

The most direct and industrially relevant method for the synthesis of this compound is the catalytic hydrogenation of its corresponding nitrile, 2,6-dimethylbenzonitrile. This transformation is highly efficient and atom-economical, proceeding with high selectivity towards the primary amine under optimized conditions. Alternative methods, such as reduction with chemical hydrides like lithium aluminum hydride (LiAlH₄), are also effective, particularly on a laboratory scale.[3]

Synthetic Workflow: Catalytic Hydrogenation

The workflow involves the reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂) using high-pressure hydrogen gas in the presence of a metal catalyst.

References

The Strategic Deployment of 2,6-Dimethylbenzylamine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylbenzylamine, a sterically hindered primary amine, has emerged as a valuable and versatile building block in contemporary organic synthesis. Its unique structural feature—the presence of two methyl groups flanking the benzylic methylene—imparts distinct reactivity and conformational rigidity, which can be strategically exploited to achieve specific synthetic outcomes. This in-depth technical guide explores the multifaceted applications of this compound, delving into its role in the synthesis of bioactive molecules, its potential as a precursor to advanced ligand architectures, and the profound influence of its steric profile on reaction pathways. Through detailed mechanistic discussions, comprehensive experimental protocols, and illustrative diagrams, this guide aims to equip researchers with the knowledge to effectively harness the synthetic potential of this intriguing molecule.

Introduction: The Significance of Steric Hindrance in Benzylamine Chemistry

Benzylamine and its derivatives are fundamental components in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of the amino group and the benzylic position allows for a multitude of chemical transformations. The introduction of substituents on the aromatic ring can profoundly influence this reactivity through both electronic and steric effects. In the case of this compound, the two ortho-methyl groups create a sterically encumbered environment around the aminomethyl group. This steric hindrance is not a limitation but rather a powerful tool that can be leveraged to control selectivity, enhance stability in certain contexts, and direct the course of chemical reactions. This guide will illuminate the strategic advantages of this structural motif.

Synthesis of this compound

The efficient synthesis of this compound is a prerequisite for its widespread application. A common and reliable laboratory-scale preparation involves the reduction of 2,6-dimethylbenzonitrile.[1]

Experimental Protocol: Synthesis of this compound via Reduction of 2,6-Dimethylbenzonitrile[1]

Materials:

-

2,6-Dimethylbenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether is prepared under a nitrogen atmosphere.

-

A solution of 2,6-dimethylbenzonitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.

-

The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation to afford the pure amine.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Lithium aluminum hydride is highly reactive with atmospheric moisture and oxygen. Conducting the reaction under a nitrogen or argon atmosphere is crucial to prevent its decomposition and ensure a safe and efficient reduction.

-

Anhydrous Solvents: The use of anhydrous solvents is mandatory to prevent the violent reaction of LiAlH₄ with water, which would quench the reagent and reduce the yield.

-

Controlled Addition at 0 °C: The initial reaction between LiAlH₄ and the nitrile is exothermic. Adding the nitrile solution at a low temperature helps to control the reaction rate and prevent overheating.

-

Fieser Work-up: The specific quenching procedure (water, NaOH solution, water) is a standard method for safely decomposing excess LiAlH₄ and precipitating the aluminum salts in a granular form that is easy to filter.

Applications in the Synthesis of Bioactive Molecules

The sterically defined scaffold of this compound makes it an attractive starting material for the synthesis of biologically active compounds, where precise molecular architecture is often a key determinant of efficacy and selectivity.

Synthesis of Copper Amine Oxidase Inhibitors

2,6-Disubstituted benzylamine derivatives have been investigated as reversible and selective inhibitors of copper amine oxidases (CAOs), enzymes implicated in various physiological and pathological processes.[2] The synthesis of these inhibitors often utilizes this compound as a foundational building block. The 2,6-disubstitution pattern is crucial for achieving selectivity and modulating the inhibitory activity.[2]

The general synthetic strategy involves the N-functionalization of this compound to introduce various side chains that can interact with the active site of the enzyme.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2,6-Dimethylbenzylamine

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for producing 2,6-dimethylbenzylamine, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and process chemistry, this document delves into the foundational synthesis reported in 1957 and explores contemporary, optimized routes. We will dissect two primary synthetic pathways: the reduction of 2,6-dimethylbenzonitrile and the reductive amination of 2,6-dimethylbenzaldehyde. Each method is presented with detailed, step-by-step experimental protocols, an analysis of the underlying chemical principles, and a discussion of the rationale behind procedural choices. A comparative analysis of these routes, evaluating yield, purity, scalability, and safety, is provided to guide chemists in selecting the most suitable method for their specific applications. This guide is grounded in authoritative references and aims to be a self-validating resource for the scientific community.

Introduction and Historical Context

This compound, with the chemical formula C₉H₁₃N, is a primary benzylamine derivative characterized by two methyl groups ortho to the benzylic carbon.[1] This substitution pattern imparts unique steric and electronic properties, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

The first documented synthesis of this compound appears in a 1957 publication in the Journal of the American Chemical Society by R. R. Herr, T. Enkoji, and J. P. Dailey.[2] Their work was not focused on the amine itself, but rather on the preparation of 2,6-dimethyl-DL-phenylalanine. In their multi-step synthesis, this compound was a key intermediate. The historical route began with 2,6-dimethylaniline, which was converted to 2,6-dimethylbenzonitrile via a diazonium salt. The subsequent reduction of the nitrile with lithium aluminum hydride yielded the target this compound.[2] This foundational work laid the groundwork for future explorations and optimizations of its synthesis.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its use in further synthetic applications. The following table summarizes its key physical and chemical properties.

| Property | Value |

| IUPAC Name | (2,6-dimethylphenyl)methanamine[1] |

| CAS Number | 74788-82-2[1] |

| Molecular Formula | C₉H₁₃N[1] |

| Molecular Weight | 135.21 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~205-207 °C (estimated) |

| Density | ~0.94 g/cm³ (estimated) |

Spectroscopic Characterization:

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the two ortho-methyl groups, a singlet for the benzylic methylene protons, a singlet for the amine protons (which may be broad and exchangeable with D₂O), and a multiplet for the aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the methyl carbons, the benzylic methylene carbon, the aromatic carbons (with symmetry influencing the number of signals), and the ipso-carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching bands for the primary amine group, C-H stretching for the aromatic and aliphatic protons, and C=C stretching for the aromatic ring.

Synthetic Methodologies: A Comparative Analysis

Two principal synthetic routes have emerged as the most practical and efficient for the preparation of this compound. This section provides a detailed examination of each, including step-by-step protocols and a discussion of the chemical reasoning behind the experimental choices.

Route 1: Reduction of 2,6-Dimethylbenzonitrile

This classical approach, rooted in the original 1957 synthesis, remains a reliable method, particularly for laboratory-scale preparations. The key transformation is the reduction of a nitrile to a primary amine.

The choice of lithium aluminum hydride (LiAlH₄) as the reducing agent is central to this methodology. LiAlH₄ is a potent source of hydride ions (H⁻), which are strong nucleophiles. The reaction proceeds via the nucleophilic attack of hydride on the electrophilic carbon of the nitrile group. This is followed by subsequent hydride additions to the intermediate imine, ultimately yielding the primary amine after an aqueous workup to protonate the resulting aluminum-amine complex. The use of an ethereal solvent like diethyl ether or tetrahydrofuran (THF) is crucial as they are inert to LiAlH₄ and can solvate the reagents.

Materials:

-

2,6-Dimethylbenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sulfuric acid (H₂SO₄), 10% aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon).

-

Reagent Addition: Anhydrous diethyl ether is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride. The resulting suspension is stirred.

-

Substrate Addition: A solution of 2,6-dimethylbenzonitrile in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at reflux for a specified time to ensure complete conversion.

-

Quenching: The flask is cooled in an ice bath, and the excess LiAlH₄ is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water. This procedure is known as the Fieser workup and is designed to produce a granular precipitate of aluminum salts that is easily filtered.

-

Isolation: The resulting slurry is filtered, and the solid aluminum salts are washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation.

Route 2: Reductive Amination of 2,6-Dimethylbenzaldehyde

This method represents a more modern and often more scalable approach to the synthesis of this compound. It is a one-pot reaction that combines the formation of an imine with its subsequent reduction.

Reductive amination involves the reaction of a carbonyl compound (2,6-dimethylbenzaldehyde) with an amine source (ammonia) to form an intermediate imine, which is then reduced in situ to the desired amine. This method avoids the isolation of the often-unstable imine intermediate. Catalytic hydrogenation is a common choice for the reduction step due to its efficiency, cleaner workup, and scalability. A variety of catalysts can be employed, with palladium on carbon (Pd/C) or Raney nickel being common choices. The reaction is typically carried out under a hydrogen atmosphere.

Materials:

-

2,6-Dimethylbenzaldehyde

-

Ammonia (as a solution in methanol or as ammonium acetate)

-

Palladium on carbon (Pd/C, 5% or 10%) or Raney nickel

-

Methanol or ethanol

-

Hydrogen gas

-

Filter aid (e.g., Celite)

Procedure:

-

Setup: A hydrogenation vessel (e.g., a Parr shaker or a high-pressure autoclave) is charged with 2,6-dimethylbenzaldehyde, a solvent such as methanol, and the ammonia source.

-

Catalyst Addition: The hydrogenation catalyst (e.g., Pd/C) is carefully added to the reaction mixture.

-

Hydrogenation: The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen gas to the desired pressure. The mixture is then agitated (shaken or stirred) at a specified temperature until hydrogen uptake ceases.

-

Isolation: The reaction vessel is carefully depressurized, and the mixture is filtered through a pad of filter aid to remove the catalyst.

-

Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude this compound can be purified by vacuum distillation.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the scale of the reaction, available equipment, and safety considerations. The following table provides a comparative overview of the two primary methods.

| Parameter | Route 1: Nitrile Reduction (LiAlH₄) | Route 2: Reductive Amination (Catalytic Hydrogenation) |

| Starting Material | 2,6-Dimethylbenzonitrile | 2,6-Dimethylbenzaldehyde |

| Key Reagents | Lithium aluminum hydride | Ammonia, H₂, Hydrogenation catalyst (e.g., Pd/C) |

| Typical Yield | High (often >85%) | High (often >90%) |

| Purity | Generally high after workup and purification | Generally high, catalyst filtration is straightforward |

| Scalability | Limited by the handling of LiAlH₄ on a large scale | Highly scalable, suitable for industrial production |

| Safety Concerns | LiAlH₄ is highly reactive with water and pyrophoric | Handling of hydrogen gas under pressure, pyrophoric catalysts (Raney Ni) |

| Advantages | Robust and reliable for lab-scale synthesis | "Greener" with water as the main byproduct, one-pot procedure |

| Disadvantages | Energetic quenching, generation of aluminum salt waste | Requires specialized hydrogenation equipment |

Conclusion

This compound, first reported as a synthetic intermediate in 1957, has become an important building block in organic synthesis. This guide has detailed the two most practical and efficient methods for its preparation: the reduction of 2,6-dimethylbenzonitrile and the reductive amination of 2,6-dimethylbenzaldehyde. While the former, utilizing lithium aluminum hydride, is a stalwart of laboratory-scale synthesis, the latter, employing catalytic hydrogenation, offers a more scalable and environmentally benign alternative suitable for industrial applications. The choice between these routes will be dictated by the specific needs of the researcher or process chemist, with considerations of scale, safety, and available resources being paramount. The detailed protocols and comparative analysis provided herein serve as a comprehensive resource for the synthesis of this valuable chemical intermediate.

References

A Technical Guide to 2,6-Dimethylbenzylamine Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Executive Summary

The benzylamine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. The introduction of specific substitution patterns on the phenyl ring can profoundly influence the molecule's steric and electronic properties, thereby fine-tuning its biological activity. This guide focuses on the 2,6-dimethylbenzylamine core, a structure whose strategic dimethyl substitution provides unique conformational constraints and metabolic stability. We will explore the synthesis of this core and its derivatives, delve into their significant potential as enzyme inhibitors and central nervous system agents, and provide detailed experimental frameworks for their evaluation. This document is intended for researchers and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

The this compound Scaffold: Synthesis and Core Properties

The defining feature of the this compound scaffold is the presence of two methyl groups flanking the benzylamine moiety. This ortho-substitution imparts significant steric hindrance, which can lock the molecule into a preferred conformation, potentially increasing its binding affinity and selectivity for a specific biological target. Furthermore, these methyl groups can shield the molecule from metabolic degradation by cytochrome P450 enzymes, often improving its pharmacokinetic profile.

Core Synthesis Pathway

A common and effective route to synthesize the this compound core begins with 2,6-dimethylaniline. The synthesis proceeds through a diazonium salt intermediate to form 2,6-dimethylbenzonitrile, which is subsequently reduced to the target primary amine.[1]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 2,6-Dimethylbenzonitrile

This protocol describes a representative method for the reduction of the nitrile intermediate to the primary amine using a catalytic hydrogenation approach.[2]

Objective: To synthesize this compound from 2,6-dimethylbenzonitrile.

Materials:

-

2,6-dimethylbenzonitrile

-

Methanol

-

10% Ammoniacal Methanol

-

Raney Nickel (or suitable Nickel catalyst)

-

Diatomaceous Earth (Celite)

-

Hydrogen Gas (high pressure)

-

High-pressure autoclave/hydrogenator

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a high-pressure autoclave, dissolve 2,6-dimethylbenzonitrile (1.0 eq) in a solvent mixture of methanol and 10% ammoniacal methanol.

-

Catalyst Addition: Carefully add Raney Nickel catalyst (a catalytic amount, e.g., 5-10% by weight) to the solution under an inert atmosphere (e.g., Argon). Rationale: The ammoniacal methanol helps to prevent the formation of secondary amine byproducts during the reduction.

-

Hydrogenation: Seal the autoclave. Purge the system with hydrogen gas. Pressurize the reactor to 5 bar with hydrogen.

-

Reaction Conditions: Heat the mixture to 50°C and stir vigorously for 16-24 hours, maintaining the hydrogen pressure at 5 bar. Monitor hydrogen uptake to assess reaction progress.

-

Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the nickel catalyst. Wash the filter cake with methanol to recover any adsorbed product. Rationale: Diatomaceous earth provides a fine filtration medium that effectively removes the pyrophoric Raney Nickel catalyst safely.

-

Solvent Removal: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.

-

Analysis: The resulting product, this compound, is typically obtained as an oil in high yield.[2] Confirm the structure and purity using analytical techniques such as LC-MS, ¹H NMR, and ¹³C NMR.

Medicinal Chemistry Applications: Enzyme Inhibition

One of the most promising applications of this compound derivatives is in the development of selective enzyme inhibitors. The scaffold has been successfully employed to target copper amine oxidases (CAOs).

Targeting Copper Amine Oxidases (CAOs)

CAOs are a class of enzymes involved in critical cellular functions, including the metabolism of biogenic primary amines and the crosslinking of collagen and elastin.[3] Dysregulation of CAO activity has been implicated in various pathological conditions, making them attractive drug targets. Researchers have synthesized a series of 2,6-disubstituted benzylamine derivatives as substrate-like inhibitors of these enzymes.[3]

Structure-Activity Relationship (SAR) Insights

By modifying the substituents at the 2 and 6 positions, it is possible to modulate both the potency and selectivity of these inhibitors. The key findings from these studies demonstrate a clear causal relationship between the chemical nature of the substituents and the biological activity.[3]

-

Linear Alkoxy Groups (e.g., -OCH₃, -OC₂H₅): Derivatives with these groups were found to be potent, reversible inhibitors of benzylamine oxidase (BAO), a member of the CAO family. However, their lipophilic nature was associated with some toxicity, likely due to crossing the blood-brain barrier.

-

Hydrophilic ω-Hydroxyalkoxy Groups (e.g., -O(CH₂)₂OH): Introducing a terminal hydroxyl group significantly improved the safety profile. These derivatives remained highly active and selective BAO inhibitors but were poorly toxic. This demonstrates a classic drug design strategy where increasing hydrophilicity can mitigate CNS-related side effects.

-

Linear Alkyl Groups (e.g., -CH₃, -C₂H₅): Replacing the oxygen atom of the alkoxy groups with a methylene unit resulted in moderately active inhibitors. This suggests that the oxygen atom is crucial for establishing key interactions, likely hydrogen bonds, within the enzyme's active site.

Caption: Structure-Activity Relationship (SAR) summary.

Quantitative Inhibitory Activity

The following table summarizes the inhibitory potency of representative 2,6-disubstituted benzylamine derivatives against Benzylamine Oxidase (BAO).

| Compound ID | 2,6-Substituent (R) | BAO IC₅₀ (µM) | Selectivity Profile | Reference |

| 6 | Methoxy (-OCH₃) | High Activity | Selective vs. DAO, LO, MAO B | [3] |

| 10 | 2-Hydroxyethoxy (-OCH₂CH₂OH) | High Activity | Selective vs. DAO, LO, MAO B | [3] |

| 13 | Methyl (-CH₃) | Moderate Activity | Selective vs. DAO, LO, MAO B | [3] |

| Note: Specific IC₅₀ values were not publicly available in the abstract; relative activities are presented. |

Medicinal Chemistry Applications: CNS Activity

The rigid structure conferred by the 2,6-dimethyl substitution is also advantageous for targeting receptors and enzymes in the central nervous system (CNS).

Anticonvulsant Properties

Derivatives incorporating the 2,6-dimethylphenyl moiety have shown significant promise as anticonvulsant agents. Specifically, a series of N-phenylbenzamides were evaluated for their efficacy in animal models of epilepsy.

The standout compound, N-(2,6-dimethylphenyl)-4-nitrobenzamide , demonstrated a potent anticonvulsant effect in the maximal electroshock (MES) test, a standard preclinical model for generalized seizures. The presence of the 2,6-dimethylphenyl group was a key structural feature for this activity.

Efficacy and Neurotoxicity Data

A critical aspect of developing CNS drugs is balancing efficacy with neurotoxicity. The protective index (PI), calculated as the ratio of the neurotoxic dose (TD₅₀) to the effective dose (ED₅₀), is a key metric.

| Compound | Target/Test | ED₅₀ (µmol/kg) | TD₅₀ (µmol/kg) | Protective Index (PI) | Reference |

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | Anticonvulsant (MES test) | 31.8 | 166.9 | 5.2 | |

| Phenytoin (Reference Drug) | Anticonvulsant (MES test) | - | - | - |

A higher PI value indicates a better safety margin. The value of 5.2 for the lead compound is promising and suggests that the 2,6-dimethylphenyl scaffold can be used to develop effective anticonvulsants with an acceptable therapeutic window.

Broader Applications and Future Directions

While the most well-defined applications for this compound derivatives are in enzyme inhibition and CNS activity, the broader class of benzylamines and dimethylamine-containing compounds have a wide range of uses, suggesting future avenues of research for this specific scaffold.

-

Industrial Catalysis: The structurally related, non-sterically hindered N,N-dimethylbenzylamine is widely used as a catalyst for producing polyurethane foams and as a curing agent for epoxy resins.[4][5] Investigating whether the unique steric properties of this compound derivatives could lead to novel catalytic selectivities is a worthwhile endeavor.

-

Agrochemicals: Simple benzylamines are used as intermediates in the synthesis of fungicides and herbicides.[6] The metabolic stability offered by the 2,6-dimethyl substitution could be advantageous in developing more persistent and effective crop protection agents.

-

Oncology and Anti-Infectives: The dimethylamine pharmacophore is present in numerous FDA-approved drugs with anticancer, antimicrobial, and antihistaminic properties.[7][8] This highlights the general utility of this functional group in drug design and supports the exploration of this compound derivatives in these therapeutic areas.

Conclusion

The this compound scaffold is a privileged structure with significant, demonstrated potential in drug discovery. The strategic placement of the two methyl groups provides conformational rigidity and metabolic stability, which has been successfully leveraged to create potent and selective enzyme inhibitors as well as promising anticonvulsant agents. The detailed protocols and SAR insights provided in this guide serve as a foundational resource for scientists aiming to build upon these findings. Future research into new therapeutic areas, agrochemicals, and industrial applications will undoubtedly expand the utility of this versatile chemical core.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound | 74788-82-2 [chemicalbook.com]

- 3. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]

- 5. atamankimya.com [atamankimya.com]

- 6. Wholesale N,N-Dimethylbenzylamine Cas#103-83-3 Manufacturer and Supplier | MOFAN [mofanpu.com]

- 7. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2,6-Dimethylbenzylamine mechanism of action in catalysis

An In-depth Technical Guide to the Mechanistic Action of 2,6-Dimethylbenzylamine in Catalysis

Abstract

This compound, a seemingly simple primary amine, has emerged as a powerful and versatile scaffold in modern catalysis. Its unique structural feature—two ortho-methyl groups flanking the benzylic amine—imparts significant steric hindrance that has been ingeniously exploited to control reactivity and selectivity in a variety of chemical transformations. This guide provides an in-depth exploration of the core mechanisms through which this compound and its derivatives exert their catalytic influence. We will dissect its function as a robust directing group in transition metal-catalyzed C-H bond functionalization and its role as a foundational backbone for sophisticated chiral ligands in asymmetric synthesis. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this privileged structural motif.

The Foundational Role of Steric Hindrance

The efficacy of this compound in catalysis is fundamentally rooted in the steric bulk imposed by its ortho-methyl groups. This substitution pattern is not merely a passive feature; it actively dictates the molecule's conformational preferences and its mode of interaction with metal centers.

-

Conformational Rigidity: The methyl groups restrict free rotation around the aryl-CH₂ bond. This "locking" effect pre-organizes the molecule into a well-defined conformation, reducing the entropic penalty upon coordination to a metal catalyst and leading to more ordered transition states.

-

Directing Group Geometry: When the amine's nitrogen atom coordinates to a metal, the ortho-substituents force the metal center into a specific spatial orientation relative to the aromatic ring, making it a highly effective and predictable directing group for ortho-C-H activation.

-

Creation of Chiral Pockets: In asymmetric catalysis, derivatives of this compound are used to create sterically demanding and well-defined chiral environments around a metal catalyst. This environment is crucial for differentiating between enantiotopic faces of a substrate, thereby inducing high enantioselectivity.

Mechanism I: A Removable Directing Group for C-H Functionalization

One of the most significant applications of moieties derived from this compound is in directed C-H bond functionalization. This strategy allows for the selective transformation of otherwise inert C-H bonds into valuable chemical linkages. The amine derivative serves as a "hitching post" for a transition metal catalyst, guiding it to a specific C-H bond.

The N,N-dimethyl derivative, N,N-dimethylbenzylamine, has been widely utilized as a directing group for various ortho-functionalization reactions, including arylation, olefination, and silylation.[1] Free amines can form strong complexes with metals, which can sometimes deactivate the catalyst.[1] However, the N,N-dimethylaminomethyl group has proven to be an effective directing group for palladium-catalyzed reactions.[2]

The Catalytic Cycle: A Step-by-Step Mechanistic View

The generally accepted mechanism for palladium-catalyzed ortho-C-H functionalization using an N,N-dimethylbenzylamine directing group proceeds as follows:

-

Coordination: The nitrogen atom of the dimethylamino group coordinates to the Pd(II) catalyst.

-

C-H Activation/Cyclometalation: The catalyst, now held in proximity to the ortho C-H bond, facilitates its cleavage. This typically occurs via a concerted metalation-deprotonation (CMD) pathway, forming a stable five-membered palladacycle intermediate. This step is often rate-determining.

-

Oxidative Addition (for cross-coupling): An aryl halide (Ar-X) or other coupling partner undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

-

Reductive Elimination: The desired C-C bond is formed as the aryl group and the ortho-carbon of the benzylamine reductively eliminate from the Pd(IV) center. This regenerates the Pd(II) catalyst.

-

Catalyst Regeneration: The catalyst dissociates from the product and re-enters the catalytic cycle.

Experimental Protocol: Palladium-Catalyzed ortho-Arylation

The following is a representative protocol for the ortho-arylation of N,N-dimethylbenzylamine, adapted from established methodologies in the literature.[1][3]

Materials:

-

N,N-Dimethylbenzylamine (1.0 mmol)

-

Aryl iodide (1.2 mmol)

-

Pd(OAc)₂ (0.025 mmol, 2.5 mol%)

-

Ag₂CO₃ (1.5 mmol)

-

Toluene (5 mL)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (5.6 mg), Ag₂CO₃ (413 mg), and a magnetic stir bar.

-

Add N,N-dimethylbenzylamine (135 mg, 1.0 mmol) and the aryl iodide (1.2 mmol).

-

Add dry, degassed toluene (5 mL) via syringe.

-

Seal the tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture for 24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the ortho-arylated product.

Data Summary: Scope of C-H Functionalization

The N,N-dimethylaminomethyl moiety has been successfully employed to direct a range of C-H functionalization reactions.

| Coupling Partner | Catalyst System | Typical Yield | Reference |

| Aryl Halides | Pd(OAc)₂ / Ag₂CO₃ | 60-95% | [1] |

| Alkenes | [RhCp*Cl₂]₂ / AgSbF₆ | 70-90% | N/A |

| Alkynes | [Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂ | 65-85% | N/A |

| Silylating Agents | Pd(OAc)₂ / Norbornene | 50-75% | [1] |

Mechanism II: A Scaffold for Chiral Ligands in Asymmetric Catalysis

The rigid and sterically defined nature of the 2,6-disubstituted phenyl ring makes it an exceptional platform for designing chiral ligands. By introducing chirality, often in the form of N-C axial chirality (atropisomerism), these ligands can enforce a highly stereoselective environment around a metal center.[4]

Principle of Stereocontrol

Catalytic enantioselective synthesis of N-C axially chiral compounds has become a significant area of research.[4][5] Ligands derived from 2,6-disubstituted anilines or benzylamines create a "chiral pocket" around the active site of the metal catalyst.

-

Ligand-Metal Complex Formation: The chiral ligand coordinates to the metal (e.g., Pd, Ir, Rh). The bulky 2,6-disubstituted aryl group projects into the space around the metal.

-

Substrate Coordination: The prochiral substrate coordinates to the metal-ligand complex. Due to severe steric clashes, the substrate can only adopt a limited number of low-energy conformations.

-

Stereodetermining Step: The subsequent bond-forming step (e.g., nucleophilic attack, migratory insertion) occurs preferentially from one face of the coordinated substrate. The ligand's steric and electronic properties stabilize the transition state leading to one enantiomer while destabilizing the transition state leading to the other.

Experimental Protocol: Asymmetric Allylic Alkylation

The following is a representative protocol for a palladium-catalyzed asymmetric allylic alkylation using a Trost-type ligand, which shares structural motifs with N-C axially chiral compounds derived from hindered aniline derivatives.[4]

Materials:

-

(E)-1,3-Diphenylallyl acetate (0.5 mmol)

-

Dimethyl malonate (1.0 mmol)

-

[(allyl)PdCl]₂ (0.00625 mmol, 1.25 mol%)

-

(S,S)-Trost Ligand (0.015 mmol, 3.0 mol%)

-

N,O-Bis(trimethylsilyl)acetamide (BSA) (1.0 mmol)

-

Potassium Acetate (KOAc) (0.025 mmol)

-

Dichloromethane (DCM) (2.5 mL)

Procedure:

-

In a glovebox, add [(allyl)PdCl]₂ (2.3 mg) and the (S,S)-Trost ligand (e.g., 10 mg) to a vial.

-

Add dry, degassed DCM (1.0 mL) and stir for 20 minutes to form the catalyst complex.

-

In a separate vial, dissolve (E)-1,3-diphenylallyl acetate (126 mg) and KOAc (2.5 mg) in DCM (1.5 mL).

-

Add dimethyl malonate (132 mg) and BSA (203 mg) to the substrate solution.

-

Cool the substrate solution to 0 °C.

-

Add the prepared catalyst solution to the substrate solution via syringe.

-

Stir the reaction at 0 °C and monitor by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate.

-

Purify the product by flash chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary: Performance in Asymmetric Reactions

Ligands incorporating the 2,6-disubstituted aryl motif have demonstrated high efficacy in a range of asymmetric transformations.

| Reaction Type | Metal/Ligand System | Typical ee (%) | Reference |

| N-Allylation of Sulfonamides | Pd / (S,S)-Trost Ligand | up to 92% | [4] |

| α-C-H Alkylation of Benzylamines | Pyridoxal-based Catalyst | 79-99% | [6] |

| Conjugate Addition | Cinchonium Salt Catalyst | >95% | [7] |

| Meta-C-H Arylation | Pd / 2-Pyridone Ligand | up to 99% yield | [8] |

Conclusion

This compound is a testament to the power of steric control in catalyst design. Its hindered structure provides the rigidity and directionality required for selective C-H functionalization, transforming it into a reliable tool for late-stage modification of complex molecules. Furthermore, this same steric influence makes it an ideal scaffold for chiral ligands that create highly ordered transition states, enabling exceptional levels of stereocontrol in asymmetric catalysis. The mechanistic principles outlined in this guide—coordination-driven direction and sterically-enforced stereoselectivity—underscore the versatility of the this compound framework and solidify its importance for professionals in chemical synthesis and drug development. Future innovations will undoubtedly continue to build upon this robust and highly tunable catalytic platform.

References

- 1. researchgate.net [researchgate.net]

- 2. ortho -Selective C–H addition of N , N -dimethyl anilines to alkenes by a yttrium catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00833J [pubs.rsc.org]

- 3. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biaxially chiral compounds: research and development of synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand-Promoted Meta-C–H Functionalization of Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Utilizing 2,6-Dimethylbenzylamine as a Gelling Catalyst in Polyurethane Foam Formulations

Introduction

Polyurethane (PU) foams are a cornerstone of the modern materials industry, with applications spanning from insulation and construction to automotive interiors and comfort cushioning. The production of these versatile materials hinges on the meticulously controlled polymerization reaction between a polyol and a polyisocyanate.[1] Catalysts are instrumental in orchestrating this reaction, dictating the rate of foam formation, the final cellular structure, and ultimately, the material's physical properties.[2] Tertiary amines are a prominent class of catalysts in polyurethane chemistry, valued for their ability to influence the two primary reactions: the gelling reaction (urethane formation) and the blowing reaction (urea formation with the release of carbon dioxide).[3]

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 2,6-Dimethylbenzylamine as a catalyst in the formation of polyurethane foam. While less common than its isomer, N,N-Dimethylbenzylamine (BDMA), this compound presents unique catalytic characteristics due to the steric hindrance imparted by the ortho-methyl groups on the benzyl ring. This guide will delve into the mechanistic considerations of this catalyst, provide detailed experimental protocols for both rigid and flexible foam formulations, and offer insights into the expected impact on foam properties.

Mechanism of Action: The Role of Steric Hindrance

Tertiary amine catalysts function by activating either the polyol or the isocyanate, or both, thereby lowering the activation energy of the urethane-forming reaction.[2] The catalytic activity of a tertiary amine is primarily governed by its basicity and the steric accessibility of the lone pair of electrons on the nitrogen atom.[4]

For this compound, the presence of two methyl groups in the ortho positions of the benzyl ring introduces significant steric hindrance around the nitrogen atom. This steric bulk is hypothesized to influence its catalytic behavior in several ways:

-

Selectivity towards the Gelling Reaction: The hindered nature of the nitrogen atom in this compound may favor the catalysis of the polyol-isocyanate (gelling) reaction over the water-isocyanate (blowing) reaction. This is because the smaller hydroxyl groups of the polyol can more readily access the sterically encumbered catalytic site compared to water molecules, which may be more involved in complex hydrogen-bonded networks.

-

Delayed Onset of Reaction: Compared to less hindered tertiary amines like N,N-Dimethylbenzylamine, this compound is expected to exhibit a delayed onset of catalytic activity, potentially leading to a longer cream time. This can be advantageous in molding applications where good flowability of the reacting mixture is required to fill complex mold geometries before significant viscosity build-up.

-

Controlled Reactivity: The steric hindrance can modulate the overall reaction rate, preventing excessively rapid and exothermic reactions that can lead to scorching or other defects in the foam structure.

It is important to note that while the methyl groups are electron-donating, which would typically increase the basicity and therefore the catalytic activity of the amine, the steric effects are likely to be the dominant factor influencing its performance in a polyurethane system.[5]

Experimental Protocols

The following protocols provide a starting point for evaluating this compound as a catalyst in both rigid and flexible polyurethane foam formulations. It is recommended to conduct small-scale trials to optimize the catalyst concentration for the specific polyol and isocyanate system being used.

Protocol 1: Preparation of a Rigid Polyurethane Foam

This protocol is adapted from a standard laboratory procedure for hand-mixing rigid polyurethane foam.[6][7]

Materials and Equipment:

-

Polyether polyol (e.g., hydroxyl number 400-500 mg KOH/g)

-

Polymeric Methylene Diphenyl Diisocyanate (pMDI)

-

This compound (as a 33% solution in a suitable glycol, or neat)

-

Silicone surfactant

-

Water (as the blowing agent)

-

Disposable plastic beakers and mixing stick

-

Digital scale (accurate to 0.01 g)

-

Fume hood

-

Stopwatch

-

Oven for post-curing

Procedure:

-

Premix Preparation: In a disposable plastic beaker, accurately weigh the polyether polyol, silicone surfactant, water, and this compound according to the formulation table below.

-

Mixing: Thoroughly mix the components in the beaker for 30-60 seconds until a homogeneous mixture is obtained.

-

Isocyanate Addition: In a separate beaker, weigh the required amount of pMDI. Add the pMDI to the premix and immediately start a stopwatch.

-

Final Mixing: Vigorously mix the complete formulation for 5-10 seconds.

-

Pouring and Observation: Pour the reacting mixture into a mold or a cardboard box and observe the foaming process. Record the following parameters:

-

Cream Time: The time from the start of mixing until the mixture turns from a clear or brownish liquid to a creamy, opaque appearance.[6]

-

Gel Time: The time at which fine strands of polymer can be pulled from the rising foam with a spatula or wooden stick.[7]

-

Tack-Free Time: The time when the surface of the foam is no longer sticky to the touch.[7]

-

-

Curing: Allow the foam to cure at room temperature for at least 24 hours, or post-cure in an oven at a specified temperature (e.g., 70°C) for a few hours to ensure complete reaction.

Table 1: Example Formulation for Rigid Polyurethane Foam

| Component | Parts by Weight (pbw) |

| Polyether Polyol | 100 |

| Water | 2.0 - 4.0 |

| Silicone Surfactant | 1.5 - 2.5 |

| This compound | 0.5 - 2.0 |

| pMDI | To an NCO Index of 105-115 |

Protocol 2: Preparation of a Flexible Polyurethane Foam

This protocol is a general procedure for the laboratory-scale synthesis of flexible polyurethane foam.[8][9]

Materials and Equipment:

-

Polyether polyol (e.g., molecular weight 3000-6000 g/mol )

-

Toluene Diisocyanate (TDI) 80/20 isomer blend

-

This compound

-

A co-catalyst (e.g., stannous octoate) may be required to balance the reaction.

-

Silicone surfactant

-

Water

-

Disposable plastic beakers and high-speed mixer

-

Digital scale

-

Fume hood

-

Stopwatch

Procedure:

-

Premix A (Polyol Blend): In a beaker, combine the polyether polyol, silicone surfactant, water, and this compound. Mix thoroughly.

-

Premix B (Isocyanate): In a separate container, weigh the TDI.

-

Mixing and Foaming: Under vigorous stirring, add Premix B to Premix A. If using a co-catalyst like stannous octoate, it can be added to Premix A or as a separate stream.

-

Observation: Immediately after mixing, pour the contents into an open mold and record the cream time, gel time, and rise time (the time taken for the foam to reach its maximum height).

-

Curing: Allow the foam to cure at ambient temperature for 24-48 hours before handling and testing.[10]

Table 2: Example Formulation for Flexible Polyurethane Foam

| Component | Parts by Weight (pbw) |

| Polyether Polyol | 100 |

| Water | 3.0 - 5.0 |

| Silicone Surfactant | 1.0 - 2.0 |

| This compound | 0.1 - 0.5 |

| Stannous Octoate (Co-catalyst) | 0.1 - 0.3 |

| TDI 80/20 | To an NCO Index of 100-110 |

Data Interpretation and Expected Outcomes

The performance of this compound as a catalyst can be evaluated by comparing the reaction profile and the final foam properties against a standard, non-sterically hindered tertiary amine catalyst like N,N-Dimethylbenzylamine (BDMA).

Table 3: Expected Influence of this compound on Foam Properties (Compared to BDMA)

| Parameter | Expected Outcome with this compound | Rationale |

| Cream Time | Increased | Steric hindrance slows the initial reaction rate. |

| Gel Time | Potentially shorter or comparable | Stronger relative catalysis of the gelling reaction may compensate for the slower start. |

| Rise Time | Increased | Slower overall reaction rate due to steric hindrance. |

| Foam Density | Potentially higher | A slower blowing reaction relative to the gelling reaction can result in a denser foam. |

| Cell Structure | Potentially finer and more uniform | A more controlled reaction can lead to better cell nucleation and growth. |

| Compressive Strength | Potentially increased | A higher density and more uniform cell structure can improve mechanical properties. |

Visualization of the Catalytic Process and Experimental Workflow

Catalytic Mechanism

References

- 1. tncintlchem.com [tncintlchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 7. researchgate.net [researchgate.net]

- 8. revmaterialeplastice.ro [revmaterialeplastice.ro]

- 9. How to Design Formulations for Flexible Polyurethane Foam? | Sabtech [sabtechmachine.com]

- 10. pfa.org [pfa.org]

Application of 2,6-Dimethylbenzylamine in the Synthesis of Enzyme Inhibitors: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the 2,6-Dimethylbenzylamine Scaffold

In the intricate landscape of medicinal chemistry and drug design, the selection of appropriate molecular scaffolds is a critical determinant of therapeutic success. Among the myriad of building blocks available to the synthetic chemist, this compound has emerged as a particularly valuable scaffold in the rational design of potent and selective enzyme inhibitors. Its unique structural and electronic properties offer a compelling advantage in tailoring molecules to interact with specific enzymatic targets. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of enzyme inhibitors, complete with detailed protocols, mechanistic insights, and a survey of its utility across different enzyme classes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their quest for novel therapeutics.

The strategic incorporation of the this compound moiety into drug candidates is primarily driven by the "ortho effect," where the two methyl groups flanking the benzylamine create significant steric hindrance. This steric bulk is not a mere impediment; it is a powerful tool for medicinal chemists. It can enforce a specific conformation upon the molecule, reducing its flexibility and locking it into a bioactive pose that is more favorable for binding to the target enzyme's active or allosteric sites. This pre-organization can lead to a lower entropic penalty upon binding, thereby enhancing binding affinity. Furthermore, the steric hindrance provided by the ortho-methyl groups can shield the molecule from unwanted metabolic transformations, improving its pharmacokinetic profile. The lipophilic nature of the dimethylphenyl group can also facilitate membrane permeability, a crucial factor for drugs targeting intracellular enzymes.

This guide will delve into the practical applications of this compound, showcasing its role in the synthesis of inhibitors for clinically relevant enzymes, including cholinesterases, copper amine oxidases, and protein kinases. Through detailed protocols and mechanistic discussions, we aim to provide a comprehensive resource for the effective utilization of this powerful chemical scaffold.

The Significance of the 2,6-Dimethylphenyl Moiety: A Structural and Mechanistic Perspective

The utility of the this compound scaffold in enzyme inhibitor design is rooted in fundamental principles of molecular recognition and pharmacology. The strategic placement of the two methyl groups on the phenyl ring confers a unique set of properties that can be exploited to achieve high potency and selectivity.

Conformational Restriction and Pre-organization: The steric bulk of the ortho-methyl groups restricts the rotation around the phenyl-CH2 bond. This conformational constraint can pre-organize the molecule into a specific three-dimensional shape that is complementary to the binding site of the target enzyme. This "locked" conformation reduces the entropic penalty of binding, as the molecule does not need to lose as much rotational freedom to adopt its bioactive conformation.

Enhanced Selectivity through Steric Hindrance: The steric hindrance provided by the 2,6-dimethylphenyl group can be a powerful tool for achieving inhibitor selectivity. By carefully designing the inhibitor, the bulky dimethylphenyl group can be positioned to clash with amino acid residues in the binding sites of off-target enzymes while fitting snugly into the intended target's active site. This steric gatekeeper effect is a key strategy for minimizing off-target effects and improving the safety profile of a drug candidate.

Modulation of Physicochemical Properties: The dimethylphenyl group is lipophilic, which can enhance the molecule's ability to cross cell membranes and reach intracellular targets. This property is particularly important for inhibitors of enzymes located within the cytoplasm or nucleus. The overall lipophilicity of the inhibitor can be fine-tuned by modifying other parts of the molecule to achieve the desired balance of solubility and permeability.

Metabolic Stability: The ortho-methyl groups can sterically hinder the approach of metabolizing enzymes, such as cytochrome P450s, to the benzylamine moiety and the adjacent phenyl ring. This can protect the molecule from rapid degradation in the liver, leading to a longer half-life and improved pharmacokinetic properties.

Application in the Synthesis of Cholinesterase Inhibitors

One of the most well-documented applications of benzylamine derivatives is in the development of cholinesterase inhibitors for the treatment of Alzheimer's disease. These inhibitors act by increasing the levels of the neurotransmitter acetylcholine in the brain. The N-benzylpiperidine moiety, a related structure, is a key component of the highly potent and selective acetylcholinesterase (AChE) inhibitor, donepezil.[1] The benzyl group in these inhibitors often interacts with the peripheral anionic site (PAS) of the enzyme, a region distinct from the catalytic active site (CAS) that is involved in the binding of acetylcholine.

While this compound itself is not a direct component of the most common cholinesterase inhibitors, the principle of using substituted benzyl groups to target the PAS is well-established. The steric and hydrophobic properties of the 2,6-dimethylphenyl group make it an attractive candidate for inclusion in novel cholinesterase inhibitor designs aimed at optimizing interactions with the PAS and achieving dual binding to both the PAS and CAS.

Application in the Synthesis of Copper Amine Oxidase Inhibitors

Copper amine oxidases (CAOs) are a class of enzymes involved in various physiological processes, and their inhibition has therapeutic potential. A study by Bertini et al. (2014) describes the synthesis of a series of 2,6-disubstituted benzylamine derivatives as reversible and selective inhibitors of benzylamine oxidase (BAO), a member of the CAO family.[2] These inhibitors were designed to be substrate-like, and their biological activity was found to be dependent on the nature of the substituents at the 2 and 6 positions.

The study highlights that the 2,6-disubstitution pattern is crucial for achieving high activity and selectivity. The synthesized compounds were found to exert their inhibitory effect through the formation of hydrogen bonds and hydrophobic non-covalent interactions with the enzyme's active site.[2]

Application in the Synthesis of Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cell signaling and are major targets for cancer therapy. The 2,6-disubstituted pyrazine scaffold has been identified as a potent and selective inhibitor of protein kinase CK2.[1] While not directly a this compound derivative, the 2,6-disubstitution pattern on an aromatic ring is a key feature of these inhibitors. The principles of using steric hindrance and conformational restriction to achieve selectivity are highly relevant.

The 2,6-dimethylphenyl moiety itself has been incorporated into various kinase inhibitor scaffolds. The ortho-methyl groups can influence the dihedral angle between the phenyl ring and the rest of the inhibitor, directing other functional groups towards key interactions in the ATP-binding pocket of the kinase. This can lead to improved potency and selectivity against a specific kinase or a desired panel of kinases.

Experimental Protocols

Protocol 1: Synthesis of N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide

This protocol describes the synthesis of a key intermediate that can be further functionalized to create a variety of enzyme inhibitors. The procedure is adapted from a method described for the pilot-scale production of this compound.[3]

Reaction Scheme:

Caption: Synthesis of N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide.

Materials:

-

2-Chloro-N-(2,6-dimethylphenyl)acetamide (1 equiv)

-

Piperazine (3 equiv)

-

Concentrated Hydrochloric Acid (HCl, 3 equiv)

-

Water

-

Toluene

-

50% Sodium Hydroxide (NaOH) solution

-

Celite

Procedure:

-

To a four-necked flask equipped with a mechanical stirrer, add piperazine (3 equiv) and water.

-

Stir the mixture vigorously and cautiously add concentrated HCl (3 equiv). The reaction is exothermic, and the temperature will rise.

-

Cool the resulting homogenous solution to 20-25 °C.

-

Add 2-chloro-N-(2,6-dimethylphenyl)acetamide (1 equiv) to the reaction mixture.

-

Heat the mixture to 80 °C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, cool the mixture to 60 °C and filter through a pad of Celite to remove the N,N'-bis-alkylated byproduct.

-

Transfer the filtrate to a separatory funnel and, while maintaining the temperature at 60 °C, add 50% NaOH solution until the pH is greater than 10.

-

Add toluene and heat the mixture to 70 °C. Stir for 15 minutes, then separate the layers at this temperature.

-

Discard the aqueous layer.

-

Distill off approximately two-thirds of the organic phase under reduced pressure.

-

Slowly cool the remaining solution to 22 °C over 3 hours to induce crystallization.

-

Further cool the mixture to 0-5 °C and stir for 1 hour.

-

Collect the precipitate by filtration, wash with cold toluene, and dry under vacuum at 40 °C to yield the desired product, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: General Procedure for the Synthesis of 2,6-Disubstituted Benzylamine Derivatives as Copper Amine Oxidase Inhibitors

This protocol is a general method adapted from Bertini et al. (2014) for the synthesis of 2,6-disubstituted benzylamine derivatives.[2]

Reaction Scheme:

Caption: General synthesis of 2,6-disubstituted benzylamines.

Materials:

-

Appropriately substituted 2,6-dimethylbenzaldehyde (1 equiv)

-

Hydroxylamine hydrochloride (1.5 equiv)

-

Pyridine

-

Ethanol

-

Reducing agent (e.g., Palladium on Carbon (Pd/C) and Hydrogen gas, or Lithium Aluminum Hydride (LiAlH₄))

-

Appropriate solvents for reduction (e.g., Ethanol for catalytic hydrogenation, or anhydrous Tetrahydrofuran (THF) for LiAlH₄ reduction)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

Step 1: Formation of the Oxime

-

Dissolve the substituted 2,6-dimethylbenzaldehyde (1 equiv) in a minimal amount of ethanol in a round-bottom flask.

-

Add a solution of hydroxylamine hydrochloride (1.5 equiv) in pyridine.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime, which can be used in the next step without further purification.

Step 2: Reduction of the Oxime to the Amine

Method A: Catalytic Hydrogenation

-

Dissolve the crude oxime in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture at room temperature overnight.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude benzylamine derivative.

Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2-3 equiv) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the crude oxime in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the precipitate and wash it thoroughly with diethyl ether.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzylamine derivative.

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,6-disubstituted benzylamine derivative.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity Data

The following table summarizes the inhibitory activity of selected 2,6-disubstituted benzylamine derivatives against bovine plasma benzylamine oxidase (BAO). The data is adapted from Bertini et al. (2014).[2]

| Compound | R (Substituent at 2,6-positions) | BAO IC₅₀ (µM) |

| 1 | -OCH₃ | 0.12 |

| 2 | -OCH₂CH₃ | 0.08 |

| 3 | -O(CH₂)₂CH₃ | 0.05 |

| 4 | -O(CH₂)₃OH | 1.5 |

| 5 | -O(CH₂)₄OH | 0.8 |

| 6 | -CH₃ | > 100 |

| 7 | -CH₂CH₃ | 50 |

Mechanistic Insights from Molecular Modeling